molecular formula C14H11N3O B13729421 2-phenylImidazo[1,2-a]pyridine-6-carboxamide

2-phenylImidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B13729421
M. Wt: 237.26 g/mol
InChI Key: ISRSNXPDOYIFHU-UHFFFAOYSA-N
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Description

2-phenylImidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which plays a role in various inflammatory and allergic responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylImidazo[1,2-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-phenylImidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-phenylImidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenylImidazo[1,2-a]pyridine-6-carboxamide involves its inhibition of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is responsible for the production of prostaglandin D2, a mediator involved in inflammatory and allergic responses. By inhibiting H-PGDS, the compound reduces the production of prostaglandin D2, thereby potentially alleviating inflammation and allergic symptoms .

Comparison with Similar Compounds

2-phenylImidazo[1,2-a]pyridine-6-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific inhibition of H-PGDS, making it a promising candidate for therapeutic applications targeting inflammation and allergies .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H11N3O/c15-14(18)11-6-7-13-16-12(9-17(13)8-11)10-4-2-1-3-5-10/h1-9H,(H2,15,18)

InChI Key

ISRSNXPDOYIFHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)N

Origin of Product

United States

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